2,6-Dichloro-4-methylphenol

Physicochemical Characterization Reaction Optimization Ionization State

Researchers synthesizing Tolclofos-methyl often encounter yield failures when substituting other chlorophenols-only the 2,6-dichloro-4-methyl substitution pattern imparts the required bioactivity. 2,6-Dichloro-4-methylphenol (CAS 2432-12-4) is the validated, irreplaceable precursor. • Steric inhibition of solvation delivers a Hammett ρ 17% larger than unhindered phenols, ensuring consistent reactivity. • Well-defined reference standard: sharp mp 34-39 °C, reproducible reverse-phase HPLC retention. • ≥96% purity; ambient shipping; available from global stock points.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 2432-12-4
Cat. No. B1361374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylphenol
CAS2432-12-4
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C7H6Cl2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
InChIKeyYXEOEPYIBGTLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methylphenol Profile


2,6-Dichloro-4-methylphenol (CAS 2432-12-4) is a dichlorinated cresol derivative belonging to the chlorophenol class, characterized by a phenolic core with chlorine substituents at the 2- and 6-positions and a methyl group at the 4-position. It is a white to off-white solid at room temperature with a melting point of approximately 39 °C and a boiling point of 231 °C [1]. The compound is a critical intermediate in the industrial synthesis of the organophosphate fungicide Tolclofos-methyl [2] and serves as a model compound for studying steric and electronic effects in substituted phenols [3].

Intermediate Key precursor for Tolclofos-methyl fungicide synthesis
Model Steric inhibition of solvation probe
Standard Analytical reference for chlorinated phenol methods

2,6-Dichloro-4-methylphenol Substitution Risks


Although 2,6-Dichloro-4-methylphenol belongs to the broad class of chlorinated phenols, its specific substitution pattern fundamentally alters its physicochemical and electronic behavior compared to common analogs such as 2,4-dichlorophenol, 2,6-dichlorophenol, or 4-chloro-3-methylphenol. The symmetrical 2,6-dichloro substitution creates significant steric hindrance around the phenolic oxygen, which inhibits solvation of the phenoxide ion even in water, thereby increasing the demand for charge dispersal by the 4-substituent [1]. This steric inhibition of solvation, combined with the electron-withdrawing chlorine atoms and the electron-donating methyl group, results in a unique acid dissociation constant (pKa) and a distinct reactivity profile in nucleophilic substitution reactions. Consequently, substituting this compound with a differently substituted chlorophenol without rigorous experimental validation can lead to unforeseen failures in synthetic yields, altered pharmacokinetic properties in derived agrochemicals, or inconsistent analytical performance.

Unique acidity profile
Steric hindrance and electron effects produce a distinct pKa; substituting with other chlorophenols may shift pH-dependent reactivity and extraction behaviour.
Solubility paradox
Higher water solubility than 2,6-dichlorophenol, despite higher molecular weight, can alter formulation and environmental fate predictions.
Lipophilicity mismatch
Elevated LogP changes membrane partitioning context; close analogs may not replicate the permeability profile.

2,6-Dichloro-4-methylphenol vs. Key Analogs: Evidence


Enhanced Acidity vs. Phenol and 2,4-Dichlorophenol

The acid dissociation constant (pKa) of 2,6-dichloro-4-methylphenol is significantly lower than that of unsubstituted phenol and common chlorophenol analogs. This enhanced acidity, driven by the combined electron-withdrawing effect of the two ortho-chlorine atoms and the steric inhibition of solvation, dictates its ionization state at physiological and reaction-relevant pH ranges [1].

pKa vs. Phenol, 2,4-DCP
Cross-study comparable
Target 6.85
Phenol / 2,4-DCP 9.95 / 7.85
>1000-fold higher acidity
Supports ionization-state context
Aqueous solution, 25°C
Physicochemical Characterization Reaction Optimization Ionization State

Paradoxical Higher Aqueous Solubility vs. 2,6-Dichlorophenol

Despite its higher molecular weight and greater hydrophobic substitution, 2,6-dichloro-4-methylphenol exhibits unexpectedly higher water solubility than the structurally simpler 2,6-dichlorophenol. This counterintuitive property arises from the electron-donating 4-methyl group, which modulates the crystal lattice energy and solvation thermodynamics [1].

Solubility vs. 2,6-DCP
Context-dependent
Target 6.73 g/L
2,6-DCP 1.9–2.7 g/L
2.5–3.5-fold higher
May support aqueous formulation fit
pH 5.1, 2-week equilibration, spectrophotometric
Formulation Science Environmental Fate Solubility

Elevated Lipophilicity vs. Common Chlorophenol Analogs

The octanol-water partition coefficient (LogP) is a key determinant of a compound's ability to cross biological membranes and its potential for bioaccumulation. 2,6-Dichloro-4-methylphenol possesses a LogP value that is consistently higher than those of its common chlorophenol analogs, indicating greater lipophilicity [1].

LogP vs. Chlorophenol Analogs
Reported
Target 3.01–3.39
Analogs 2.35–3.10
Up to 1.0 unit higher
Relevant for membrane permeability context
Shake-flask and computed estimates
QSAR Membrane Permeability Bioaccumulation

Superior Synthetic Yield vs. 2,6-Dibromophenol

In a comparative study of phenol additives for a sterically demanding asymmetric allylation reaction, 2,6-dichloro-4-methylphenol demonstrated a markedly superior yield compared to its brominated analog, 2,6-dibromophenol. This difference is attributed to the optimal balance of steric bulk and electronic influence exerted by the 2,6-dichloro-4-methyl substitution pattern [1].

Yield vs. 2,6-DBP in Allylation
Head-to-head
Target 84%
2,6-Dibromophenol 56%
50% relative increase
Supports reaction optimization context
TMSCl, rt, benzaldehyde allylation
Synthetic Chemistry Process Optimization Yield

Amplified Hammett ρ Value vs. Unhindered Phenols

The 2,6-dichloro substitution pattern imposes a significant steric inhibition of solvation on the phenoxide ion, which is quantified by the Hammett reaction constant (ρ). For the dissociation of 4-substituted 2,6-dichlorophenols, the ρ value is substantially larger than that for unhindered phenols, reflecting an increased demand for charge dispersal by the 4-substituent [1].

Hammett ρ Amplification
Class-level inference
17% larger ρ
vs. unhindered phenols
Quantifies steric inhibition of solvation
Water, 25°C, 4-substituent series
Physical Organic Chemistry SAR Studies Substituent Effects

Validated Applications of 2,6-Dichloro-4-methylphenol


Key Intermediate for Tolclofos-methyl Synthesis

2,6-Dichloro-4-methylphenol is the essential phenolic precursor for the commercial production of Tolclofos-methyl, a widely used organophosphate fungicide that controls soil-borne diseases caused by Rhizoctonia solani, Corticium rolfsii, and Typhula spp. in crops such as potatoes, sugar beets, and ornamentals [3]. The compound's 2,6-dichloro-4-methyl substitution pattern is a strict structural requirement for the bioactivity of the final thiophosphate product. Substitution with other chlorinated cresols or dichlorophenols would yield inactive or less potent analogs, making the procurement of this specific CAS registry number critical for agrochemical manufacturers.

Model Compound for Steric Inhibition of Solvation

The 2,6-dichloro-4-methylphenol scaffold is a quintessential model system for studying steric inhibition of solvation in phenoxide ions. Its well-characterized Hammett ρ value, which is 17% larger than that of unhindered phenols [3], provides a quantitative benchmark for researchers exploring the interplay between steric bulk, electronic effects, and solvent interactions. Physical organic chemists and computational modelers utilize this compound to calibrate solvation models and to investigate the fundamental principles governing acid-base equilibria in sterically congested environments.

Certified Reference Standard for HPLC and GC Analysis

Due to its well-defined physicochemical properties, including a sharp melting point (39 °C) and distinct chromatographic behavior, 2,6-dichloro-4-methylphenol is employed as a reference standard in the development and validation of analytical methods for the detection and quantification of chlorinated phenols in environmental and biological matrices [3]. Its characteristic retention time on reverse-phase HPLC columns under simple acetonitrile/water/phosphoric acid mobile phase conditions [4] makes it a valuable calibrant for method qualification and quality control in environmental monitoring and toxicology laboratories.

Application
Selection Property
Validation Focus
Tolclofos-methyl synthesis
2,6-Dichloro-4-methyl substitution pattern
Downstream thiophosphate coupling integrity
Steric solvation model studies
Documented Hammett ρ sensitivity
Solvation model calibration
Chlorophenol analytical standard
Defined chromatographic retention
HPLC/GC method validation

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